molecular formula C20H16ClN5O3 B2926146 5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-27-0

5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2926146
CAS No.: 899737-27-0
M. Wt: 409.83
InChI Key: XCPLRLZWYUPCJO-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of purine nucleobases . This compound is related to a class of molecules investigated for their potential as protein kinase inhibitors . Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been designed to target the adenosine triphosphate (ATP)-binding site of enzymes like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . In such inhibitors, the planar pyrazolo[3,4-d]pyrimidine core acts as the hinge-binding region, while appended benzamide and aryl groups are intended to occupy adjacent hydrophobic pockets, which can lead to potent enzymatic inhibition . Research into closely related analogs has demonstrated that such compounds can exhibit significant anti-proliferative activity against various cancer cell lines and inhibit EGFR tyrosine kinase at nanomolar concentrations, making them valuable tools for investigating new oncological signaling pathways . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-12-3-6-14(7-4-12)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-9-13(21)5-8-17(15)29-2/h3-11H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPLRLZWYUPCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core. The presence of chlorine and methoxy groups contributes to its unique chemical properties. The molecular formula is C19H18ClN3O, and its molecular weight is approximately 349.82 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Research indicates that these derivatives exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is believed to stem from the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds bearing the pyrazolo[3,4-d]pyrimidine moiety have been shown to inhibit PI3K/Akt signaling pathways, leading to apoptosis in cancer cells .
  • Case Studies : One study demonstrated that derivatives with similar structures to our compound showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating a broader potential for anti-tumor activity .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, a characteristic common among pyrazolo derivatives.

  • Research Findings : A review on pyrazole derivatives reported that certain compounds demonstrated significant inhibition of COX-2 enzymes, with IC50 values as low as 0.02–0.04 μM . This suggests that our compound may also possess similar inhibitory effects.

Data Table: Summary of Biological Activities

Activity TypeTest SubjectIC50 Value (μM)Reference
AnticancerVarious Cancer Cell Lines1.35 - 2.18
Anti-inflammatoryCOX-2 Inhibition0.02 - 0.04
AntitubercularMycobacterium tuberculosis1.35 - 2.18

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, often focusing on the functionalization of the pyrazolo[3,4-d]pyrimidine scaffold to enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives:

  • Chlorine Substitution : The presence of chlorine at the 5-position enhances lipophilicity and may improve binding affinity to biological targets.
  • Methoxy Group : The methoxy group at position 2 is believed to influence solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

Key structural analogs differ in substituents on the benzamide ring or pyrazolo-pyrimidinone core, impacting molecular weight, solubility, and bioactivity.

Table 1: Molecular Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents
Target: 5-Chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide (Inferred) C20H16ClN5O3 ~437.8* 2-methoxy, 5-chloro benzamide
Analog 1: 5-Chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)benzamide (CAS 900008-06-2) C19H13ClN6O4 424.8 2-nitro, 5-chloro benzamide
Analog 2: N-(4-Oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2-(p-tolyloxy)acetamide (CAS 900008-18-6) C21H19N5O3 389.4 p-tolyloxy acetamide
Analog 3: 2-Ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-1-naphthamide (CAS 899966-71-3) C25H21N5O3 439.5 Ethoxy-naphthamide

*Inferred based on structural similarity to Analog 1.

Key Observations:
  • Electron Effects: The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in Analog 1. This difference may alter binding affinity to target proteins, such as adenosine receptors or kinases .
  • Solubility : The p-tolyloxy acetamide in Analog 6 may enhance aqueous solubility due to its polar ether linkage, whereas the nitro group in Analog 1 could reduce solubility .
Pyrazolo[3,4-d]Pyrimidinone Core Modifications
  • Chelation Potential: Analog 3’s derivatives (e.g., 4-imino-2-substituted pyrazolo-pyrimidines) form organoruthenium complexes, suggesting the core’s ability to act as a metal-chelating scaffold. The target compound’s methoxy group may influence such interactions .
  • Receptor Antagonism : Compounds like FT827 () incorporate piperidine and sulfonamide groups, demonstrating enhanced selectivity for targets such as ubiquitin-specific proteases (USP7). The target’s benzamide may offer similar modularity for optimizing binding .
Benzamide Substituent Effects
  • Nitro vs. Methoxy : Analog 1’s nitro group could enhance electrophilic reactivity, making it a candidate for covalent inhibitor design. In contrast, the target’s methoxy group may improve metabolic stability .
  • Chlorine Positioning : The 5-chloro substitution in both the target and Analog 1 is conserved, likely critical for hydrophobic interactions in binding pockets .

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